Desmethyl Boc-Cyclobenzaprine
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Overview
Description
Desmethyl Boc-Cyclobenzaprine is a derivative of Cyclobenzaprine, a centrally acting muscle relaxant. Cyclobenzaprine is commonly used to treat muscle spasms associated with acute musculoskeletal conditions. This compound is a protected metabolite of Cyclobenzaprine, often used in research and analytical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desmethyl Boc-Cyclobenzaprine typically involves the protection of the amine group in Cyclobenzaprine followed by demethylation. The Boc (tert-butoxycarbonyl) group is used to protect the amine group during the reaction. The demethylation process can be achieved using various reagents such as boron tribromide or lithium aluminum hydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to achieve maximum efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Desmethyl Boc-Cyclobenzaprine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Desmethyl Boc-Cyclobenzaprine has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Cyclobenzaprine and its metabolites.
Biology: Studied for its effects on muscle relaxation and its potential therapeutic applications.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics in the treatment of muscle spasms.
Industry: Utilized in the development of new formulations and drug delivery systems.
Mechanism of Action
The exact mechanism of action of Desmethyl Boc-Cyclobenzaprine is not fully understood. it is believed to act similarly to Cyclobenzaprine by inhibiting the reuptake of norepinephrine and serotonin in the central nervous system. This leads to a reduction in muscle spasms and pain. The compound primarily targets the brainstem and influences both gamma and alpha motor neurons .
Comparison with Similar Compounds
Similar Compounds
Cyclobenzaprine: The parent compound, used as a muscle relaxant.
Norcyclobenzaprine: A metabolite of Cyclobenzaprine with similar pharmacological properties.
Amitriptyline: A tricyclic antidepressant structurally similar to Cyclobenzaprine
Uniqueness
Desmethyl Boc-Cyclobenzaprine is unique due to its protected amine group, which allows for specific analytical and synthetic applications. Its stability and reactivity make it a valuable compound in research and industrial settings .
Biological Activity
Desmethyl Boc-cyclobenzaprine is a derivative of cyclobenzaprine, a muscle relaxant commonly used for the treatment of muscle spasms. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and relevant case studies.
Overview of Cyclobenzaprine
Cyclobenzaprine acts primarily as a central nervous system depressant, reducing muscle hyperactivity. It is structurally related to tricyclic antidepressants and exhibits similar pharmacological effects. The drug is not directly effective at the neuromuscular junction but influences motor activity through central mechanisms. Its pharmacokinetics involves extensive metabolism and variable elimination half-lives, which can affect dosing in different populations.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its parent compound, cyclobenzaprine. Key pharmacokinetic parameters include:
- Bioavailability: Approximately 33% to 55% for cyclobenzaprine, suggesting that desmethyl derivatives may exhibit similar absorption characteristics.
- Plasma Protein Binding: Cyclobenzaprine is highly bound to plasma proteins (about 93%), which may also apply to its metabolites.
- Metabolism: Predominantly metabolized by cytochrome P450 enzymes (CYP3A4 and CYP1A2), leading to glucuronide excretion via the kidneys.
- Half-Life: The effective half-life for cyclobenzaprine ranges from 8 to 37 hours, with variations noted in elderly patients and those with hepatic impairment .
This compound likely shares similar mechanisms with cyclobenzaprine, primarily acting at the brain stem and spinal cord levels. Its effects on motor systems include:
- Reduction of Tonic Somatic Motor Activity: Influences both gamma (γ) and alpha (α) motor systems.
- Sedative Effects: Similar to tricyclic antidepressants, it may exhibit sedative properties due to its central action .
Case Studies and Research Findings
Several studies have investigated the effects and pharmacokinetics of cyclobenzaprine, providing insights into its biological activity:
- Pharmacokinetics in Special Populations:
- Bioequivalence Studies:
- Animal Studies:
Summary Table of Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | 33% - 55% |
Plasma Protein Binding | ~93% |
Metabolism | CYP3A4, CYP1A2 |
Elimination Half-Life | 8 - 37 hours |
Clearance | ~0.689 L/min |
Properties
IUPAC Name |
tert-butyl N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO2/c1-24(2,3)27-23(26)25(4)17-9-14-22-20-12-7-5-10-18(20)15-16-19-11-6-8-13-21(19)22/h5-8,10-16H,9,17H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZTVRMGHLWCSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747549 |
Source
|
Record name | tert-Butyl [3-(5H-dibenzo[a,d][7]annulen-5-ylidene)propyl]methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346604-04-3 |
Source
|
Record name | tert-Butyl [3-(5H-dibenzo[a,d][7]annulen-5-ylidene)propyl]methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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